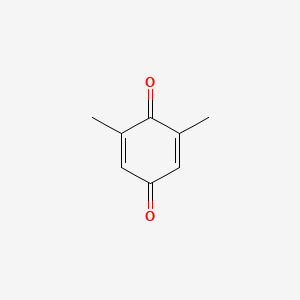

2,6-Dimethylbenzoquinone

Beschreibung

Historical Context and Evolution of Research on Quinone Derivatives

The study of quinone chemistry dates back to the early 19th century with the isolation and characterization of quinones from natural sources. ijarst.in Early pioneers in chemistry laid the foundation for understanding the fundamental structures of compounds like benzoquinone and anthraquinone. ijarst.in A significant milestone in the history of quinone research was the synthesis of the dye alizarin (B75676) from anthraquinone, which was pivotal in establishing the field of synthetic dye chemistry and highlighted the importance of quinones in organic synthesis. ijarst.in

Quinones were historically recognized for their vibrant colors and their roles in biological systems, particularly in electron transport chains. ed.ac.ukresearchgate.net The discovery of coenzyme Q (ubiquinone) in 1957 was a landmark event, revealing the essential role of quinones in mitochondrial respiration. ed.ac.uk The Diels-Alder reaction, a cornerstone of organic synthesis, found one of its earliest and most significant dienophiles in the form of quinones, a discovery made by Diels and Alder themselves. researchgate.net This reactivity has been exploited for the synthesis of complex natural products for over half a century. researchgate.net Over time, the focus of quinone research has expanded from their initial use in dyes and their role in biological processes to their application in materials science, leading to the creation of innovative materials like conductive polymers and organic semiconductors. ijarst.in

Significance of Methyl Substituents in Benzoquinone Chemistry

The presence and position of substituents on the benzoquinone ring profoundly influence its chemical reactivity and electronic properties. Methyl groups, being electron-donating groups (EDG), have a significant impact on the behavior of the benzoquinone system. nih.gov

Studies comparing the reactivity of various substituted benzoquinones have shown that electron-donating groups, such as methyl groups, decrease the reactivity of the quinone ring towards nucleophiles. nih.govnih.gov This is in contrast to electron-withdrawing groups (EWG), like chlorine, which enhance reactivity. nih.govacs.org The electron-donating nature of the methyl groups in 2,6-dimethylbenzoquinone deactivates the ring, making it less electrophilic compared to unsubstituted benzoquinone or halogen-substituted benzoquinones. pdx.edunih.gov This reduced reactivity is a critical consideration in its synthetic applications. For instance, in reactions involving Michael addition, the rate constants for methyl-substituted benzoquinones are significantly lower than those for their halogenated counterparts. nih.gov

The table below illustrates the general effect of substituents on the reactivity of the benzoquinone ring.

| Substituent Type | Example Substituent | Effect on Ring | Reactivity toward Nucleophiles |

| Electron-Donating Group (EDG) | Methyl (-CH3) | Activates the ring towards electrophilic attack, deactivates towards nucleophilic attack | Decreased |

| Electron-Withdrawing Group (EWG) | Chlorine (-Cl) | Deactivates the ring towards electrophilic attack, activates towards nucleophilic attack | Increased |

| Unsubstituted | Hydrogen (-H) | Baseline for comparison | Moderate |

This table provides a generalized overview of substituent effects.

This modulation of reactivity by methyl groups allows for controlled reactions and the synthesis of specific target molecules where a less reactive quinone is required. The steric hindrance provided by the two methyl groups can also influence the regioselectivity of its reactions.

Current State of the Art and Emerging Research Avenues for this compound

This compound is a versatile compound in modern chemical research, primarily utilized as an intermediate in organic synthesis and as a component in materials science. ontosight.aichemblink.com Its specific chemical properties make it a valuable starting material for more complex molecules. google.com

In organic synthesis, one of the most notable applications of this compound is as a precursor in the synthesis of Vitamin E (α-tocopherol). google.com The process involves the formation of 2,3,5-trimethylhydroquinone from this compound, which is a key intermediate. google.com It is also employed as an oxidant in various catalytic reactions. For example, it has been used in palladium-catalyzed C-H amination reactions to synthesize tertiary allylic amines, where it is proposed to act as both an electron transfer agent and a ligand to prevent catalyst inhibition. incatt.nl

In the field of materials science, this compound is used to construct complex macrocyclic structures. Its reaction with dithiols can produce thiacalix nih.govarene-like macrocycles, which have interesting conformational and redox properties. acs.org Furthermore, it has been utilized in the synthesis of two-dimensional conductive metal-organic frameworks (MOFs). rsc.org In this context, it acts as an oxidant to control the morphology of the resulting MOF, influencing whether it forms flakes, rods, or blocks. rsc.org

Emerging research continues to explore the utility of this compound. It has been investigated as a spectrophotometric indicator for enzyme activity, specifically for cholinesterase, offering an alternative to traditional methods. asianpubs.org Its derivatives are also being studied for their potential biological activities, such as the inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. gjpb.de

The table below summarizes some of the key research applications of this compound.

| Field of Research | Specific Application | Role of this compound |

| Organic Synthesis | Synthesis of Vitamin E | Precursor to 2,3,5-trimethylhydroquinone. google.com |

| Organic Synthesis | Catalytic C-H Amination | Oxidant and catalyst stabilizer. incatt.nl |

| Materials Science | Thiacalix nih.govarene Synthesis | Building block for macrocycle construction. acs.org |

| Materials Science | Conductive MOF Synthesis | Oxidant for morphology control. rsc.org |

| Analytical Chemistry | Enzymatic Assays | Spectrophotometric indicator for cholinesterase activity. asianpubs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUUPBBLQWHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200664 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-61-7 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylbenzoquinone

Oxidative Synthesis Routes from Precursors to 2,6-Dimethylbenzoquinone

The synthesis of this compound, a valuable intermediate in various chemical industries, including the synthesis of vitamin E, often commences from the oxidation of 2,6-dimethylphenol (B121312). google.comnih.gov The efficiency and selectivity of this oxidation are paramount for ensuring a high yield of the desired product while minimizing the formation of unwanted byproducts. google.com

Optimization of Catalytic Oxidations for Enhanced Selectivity and Yield

Various catalytic systems have been explored to optimize the oxidation of 2,6-dimethylphenol. Copper-based catalysts have shown significant promise in this conversion. An improved process involves the oxidation of 2,6-dimethylphenol with oxygen in the presence of at least 0.4 molar equivalents of a copper salt, which has been shown to lead to excellent yield and selectivity of this compound. google.com Both Cu(I) and Cu(II) salts can be utilized, with CuCl2 being a specific example. google.com The amount of the copper salt catalyst can range from 0.4 to 2 molar equivalents. google.com

Another effective method utilizes a Ti-superoxide catalyst. In this process, a mixture of 2,6-dimethylphenol and the Ti-superoxide catalyst in acetic acid is heated, and aqueous hydrogen peroxide is added. This method has demonstrated a high conversion rate of 2,6-dimethylphenol, achieving a 97% yield of 2,6-dimethyl-1,4-benzoquinone. chemicalbook.com

Furthermore, the use of a commercial iron-chromium catalyst (TZC-3/1) in a fluidized bed reactor has been investigated for the methylation of phenol (B47542) to produce 2,6-dimethylphenol, which is the precursor for this compound. researchgate.net This method, which involves the circulation of o-cresol (B1677501), achieved a selectivity of over 85% for 2,6-DMP. researchgate.net

Mechanistic Studies of 2,6-Dimethylphenol Oxidation to this compound

The oxidation of 2,6-dimethylphenol can proceed through different mechanistic pathways depending on the catalyst and reaction conditions. In copper-catalyzed aerobic oxidations, a proposed mechanism involves the activation of the phenolate (B1203915) at a copper cluster core. nih.gov This leads to the formation of a copper-bound phenolate radical anion, followed by spin delocalization into the aromatic ring and subsequent attack by molecular oxygen at the para position. nih.gov

In the context of microbial degradation, which can inform synthetic strategies, a two-component flavin-dependent monooxygenase, MpdAB, has been identified in Mycobacterium neoaurum B5-4 that catalyzes the para-hydroxylation of 2,6-dimethylphenol. nih.gov This enzymatic process represents a green chemistry approach to the synthesis of vitamin E precursors. nih.gov

Investigations into the oxidative coupling of 2,6-dimethylphenol have also shed light on the formation of different products. The reaction can lead to either C-O coupling, forming poly(2,6-dimethyl-1,4-phenylene ether) (PPE), or C-C coupling, resulting in 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol. colab.wsrsc.org The ratio of these products can be influenced by the pH of the reaction medium. colab.ws

Minimization of Side Product Formation in Industrial and Laboratory Synthesis

A significant challenge in the synthesis of this compound is the formation of side products, such as dimers. google.com The choice of catalyst and reaction conditions plays a crucial role in minimizing these unwanted reactions. For instance, increasing the amount of the copper salt catalyst has been found to have a positive impact on the selectivity of the reaction, reducing the formation of side products. google.com

In the synthesis of 2,6-dimethylphenol, the precursor to this compound, the formation of isomers like 2,4-dimethylphenol (B51704) and 2,4,6-trimethylphenol (B147578) can be a concern. researchgate.net By employing o-cresol circulation in a fluidized bed reactor with an iron-chromium catalyst, the production of these by-products can be kept low. researchgate.net

Another strategy to obtain pure 2,6-dimethylphenol involves a multi-step process starting from phenol. This process includes tertiary butylation, hydroxymethylation, reduction, and finally de-tert-butylation to yield 2,6-dimethylphenol, which is substantially free from isomers. google.com

| Catalyst | Oxidant | Solvent/Conditions | Yield of 2,6-DMBQ | Reference |

| Copper Salt (≥0.4 mol-eq) | O₂ | - | Excellent | google.com |

| Ti-superoxide | H₂O₂ | Acetic acid, 50-60°C | 97% | chemicalbook.com |

| Iron-Chromium (for precursor) | Methanol | Fluidized bed, 350-380°C | >85% Selectivity for 2,6-DMP | researchgate.net |

Diels-Alder Reactions Involving this compound

This compound serves as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. masterorganicchemistry.comorganic-chemistry.org The substitution pattern on the benzoquinone ring significantly influences the course of these cycloaddition reactions.

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation

The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is retained in the product. youtube.com In reactions involving cyclic dienes, the formation of endo and exo stereoisomers is possible, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.orglibretexts.org

The regioselectivity of the Diels-Alder reaction, which dictates the orientation of the diene and dienophile, is governed by the electronic properties of the substituents. researchgate.netmasterorganicchemistry.com In general, the reaction proceeds in a way that the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile. nih.gov For unsymmetrical dienes and dienophiles, this can lead to the preferential formation of specific constitutional isomers, often referred to as "ortho," "para," or "meta" adducts. masterorganicchemistry.com

Studies involving 2,6-dimethyl-1,4-benzoquinone and isoprene (B109036) in the presence of β-cyclodextrin have shown a significant increase in the formation of the meta adduct. rsc.org This demonstrates that the reaction environment can be manipulated to control the regiochemical outcome.

Influence of Substituent Effects on Reaction Orientation

Substituents on both the diene and the dienophile play a critical role in determining the rate and orientation of the Diels-Alder reaction. masterorganicchemistry.comijcrcps.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, a scenario known as a normal electron-demand Diels-Alder reaction. masterorganicchemistry.comijcrcps.com

In the case of this compound, the methyl groups are electron-donating. The competitive directing influence of substituents on the diene has been studied. For instance, in the reaction of 1-methoxy-1,3-pentadiene with this compound, the methoxy (B1213986) group exerts a stronger directing effect than a methyl group, leading to the formation of a single adduct. cdnsciencepub.comcdnsciencepub.com This has led to the suggested order of directing influence in the diene as OCH₃ > CH₃ > H relative to a methyl group on the dienophile. cdnsciencepub.comcdnsciencepub.com

The steric and electronic effects of substituents can be finely tuned to control the selectivity of the reaction. For example, in the asymmetric Diels-Alder reaction between a substituted diene and a sulfinyl-1,4-benzoquinone, the presence of a bulky tert-butyl group on the diene can direct the reaction to occur exclusively on the unsubstituted double bond of the quinone. nih.gov

| Diene | Reaction Conditions | Major Adduct | Reference |

| Isoprene | β-Cyclodextrin | meta-Adduct | rsc.org |

| 1-Methoxy-1,3-pentadiene | Thermal | Single regioisomer | cdnsciencepub.comcdnsciencepub.com |

| 3-Ethoxy-1,3-pentadiene | Thermal | Single regioisomer | cdnsciencepub.com |

Applications in Complex Molecule Synthesis

This compound (2,6-DMQ) serves as a valuable starting material in the multi-step synthesis of complex organic molecules. google.com Although specific applications in the synthesis of diterpene erigennol intermediates are not extensively documented in readily available literature, the utility of 2,6-DMQ is well-established in the production of other significant compounds, such as Vitamin E. google.com The synthetic pathway to (all-rac)-α-tocopherol, a form of Vitamin E, utilizes 2,6-DMQ as a key precursor. google.com In this process, 2,6-DMQ is first converted to 2,3,5-trimethylhydroquinone (TMHQ). google.com This intermediate, TMHQ, is then reacted with (all-rac)-isophytol to yield the final (all-rac)-α-tocopherol product. google.com This demonstrates the role of 2,6-DMQ as a fundamental building block, which, through a series of controlled chemical transformations, can be elaborated into structurally complex and commercially important molecules.

Nucleophilic Addition Reactions of this compound

The electrophilic nature of the conjugated system in this compound makes it susceptible to nucleophilic addition reactions. These reactions are fundamental to its application in constructing more complex chemical architectures. A particularly effective strategy involves the conjugate addition of nucleophiles, such as thiols, which leads to the formation of new carbon-sulfur bonds and expands the molecular framework. This reactivity is harnessed in the strategic synthesis of macrocyclic compounds.

Conjugate Addition Strategies for Macrocycle Construction

The construction of large, cyclic molecules known as macrocycles can be efficiently achieved using this compound as a key building block. A successful strategy involves the conjugate addition of dithiol-based compounds to the benzoquinone core. This method provides a powerful tool for creating macrocyclic systems with specific structural features, such as thiacalixarene-like skeletons, which possess well-defined cavities and are of interest in supramolecular chemistry.

A notable application of conjugate addition is the synthesis of thiacalix sigmaaldrich.comarene analogues. These macrocycles, which feature four sulfur atoms bridging the aromatic units, can be constructed using this compound and benzene-1,3-dithiol as the primary components. The synthesis follows a stepwise sequence. First, the conjugate addition of benzene-1,3-dithiol with two equivalents of this compound yields a hydroquinone (B1673460) trimer. chemicalbook.com This intermediate is then oxidized back to its benzoquinone form, which subsequently undergoes a final macrocyclization reaction with another molecule of benzene-1,3-dithiol to form the desired macrocyclic structure. chemicalbook.com This sequential approach represents an innovative strategy for the synthesis of thiacalixarene-based macrocycles. chemicalbook.com

Table 1: Synthesis of Thiacalix sigmaaldrich.comarene Analogue Intermediate

| Reactants | Molar Ratio | Solvent | Product | Yield | Purification Method |

| 2,6-Dimethyl-1,4-benzoquinone, Benzene-1,3-dithiol | 2.2 : 1 | Methanol | Hydroquinone Trimer (7) | 85% | Trituration with DCM |

Once synthesized, understanding the three-dimensional shape, or conformation, of these macrocycles is crucial. Advanced spectroscopic techniques are employed for this purpose. While solid-state structures can be definitively confirmed by X-ray structural analysis, the behavior of these molecules in solution is often more complex and dynamic. Variable temperature ¹H NMR (VT ¹H NMR) spectroscopy is a powerful tool used to study the conformational dynamics of the synthesized thiacalix sigmaaldrich.comarene analogues in solution. chemicalbook.com This technique allows researchers to observe how the molecule's shape changes with temperature, revealing important information about its flexibility and the energy barriers between different conformations. chemicalbook.com

Reaction Mechanisms with Thiol Species and Adduct Characterization

The reaction between this compound and thiol species, such as benzene-1,3-dithiol, proceeds via a thia-Michael addition, which is a type of conjugate addition. The mechanism begins with the nucleophilic attack of the thiol group on one of the electrophilic carbon atoms of the benzoquinone ring. This initial reaction with two units of this compound and one unit of benzene-1,3-dithiol leads to the formation of a linear hydroquinone trimer adduct. chemicalbook.com

The characterization of these adducts is performed using standard analytical methods. For instance, the structure of the hydroquinone trimer intermediate and the final macrocyclic products in the solid state have been confirmed using X-ray crystallography. chemicalbook.com In solution, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity of the compounds. For example, the methoxy derivative of the final macrocycle was characterized by an HRMS (ESI+) spectrum revealing a peak at m/z = 631.1074. chemicalbook.com

Formation of Reduced Adducts and Their Stability

During the synthesis of thiacalixarene analogues, a key step is the formation of a reduced adduct. The initial reaction of 2,6-dimethyl-1,4-benzoquinone with benzene-1,3-dithiol results in the formation of the corresponding hydroquinone trimer. chemicalbook.com This trimer is the "reduced adduct," as the quinone moieties have been reduced to hydroquinones during the addition reaction.

This reduced adduct exhibits considerable stability. A significant advantage of this synthetic route is that the hydroquinone trimer can be isolated in a high yield of 85%. chemicalbook.com Furthermore, the product is stable enough that its isolation does not require chromatographic purification; simple trituration of the crude reaction mixture with dichloromethane (B109758) (DCM) is sufficient. chemicalbook.com This high yield and ease of isolation on a multigram scale underscore the stability of the reduced adduct and the efficiency of this synthetic methodology. chemicalbook.com

Palladium-Catalyzed Reactions Utilizing this compound as an Oxidant

This compound (2,6-DMBQ) has emerged as a valuable oxidant in palladium-catalyzed reactions, particularly in the oxidative amination of olefins. Its role extends beyond simple reoxidation of the catalyst, influencing selectivity and enabling the development of novel synthetic pathways for creating valuable allylic amines.

In palladium-catalyzed oxidation reactions that proceed through a Pd(II)/Pd(0) redox cycle, a terminal oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the product-forming reductive elimination step. Benzoquinones are frequently employed for this purpose. This compound serves as an effective electron transfer agent in this capacity.

The generally accepted mechanism involves the oxidation of Pd(0) by the quinone to regenerate Pd(II), with the quinone itself being reduced to the corresponding hydroquinone. While molecular oxygen can be the ultimate terminal oxidant in some systems, its reaction with Pd(0) can be slow. Benzoquinone derivatives provide an alternative and often more efficient pathway for catalyst turnover. researchgate.net In some aerobic allylic acetoxylation reactions, the addition of 5 mol% of this compound was found to more than double the reaction yield compared to using oxygen alone, highlighting its crucial role in facilitating efficient catalyst reoxidation. researchgate.net

A significant challenge in palladium-catalyzed allylic amination is the potential for the amine substrate or product, which are often basic, to coordinate strongly to the electrophilic Pd(II) catalyst. This coordination can inhibit the reaction by competing with other necessary ligands or the olefin substrate for binding sites on the palladium center. nih.govnih.gov Overcoming this inhibitory effect is key to developing efficient amination processes. nih.gov

The use of this compound as an oxidant has been instrumental in the development of new methods for synthesizing allylic amines, which are important structural motifs in pharmaceuticals and agrochemicals. researchgate.net

Representative Data for Pd-Catalyzed Allylic Amination using 2,6-DMBQ

The following table illustrates the typical outcomes of palladium-catalyzed allylic C-H amination of terminal alkenes with primary aliphatic amines, where this compound is used as the oxidant. The data is representative of findings that report good yields and high selectivities. researchgate.net

| Entry | Alkene Substrate | Amine Nucleophile | Yield (%) | Regioselectivity (Linear:Branched) | Stereoselectivity (E:Z) |

| 1 | 1-Octene | Cyclohexylamine | Good | >99:1 | >99:1 |

| 2 | Styrene | Benzylamine | Good | >99:1 | >99:1 |

| 3 | Allylbenzene | n-Propylamine | Good | >99:1 | >99:1 |

Note: This table is a representation of the results described in the source literature. "Good" yields and high selectivities are reported without specific numerical values in the abstract. researchgate.net

While many palladium-catalyzed reactions are understood through the classical Pd(0)/Pd(II) cycle, more complex mechanisms involving other oxidation states have been discovered. In the context of allylic amination, unconventional catalytic cycles involving Pd(I) intermediates have been proposed. researchgate.netnih.gov For example, visible-light-induced reactions can proceed through a photoinduced radical Pd(0)-Pd(I)-Pd(II)-Pd(0) cascade. researchgate.net The formation of dimeric Pd(I) species, arising from the comproportionation of Pd(0) and Pd(II), has been observed, and the presence of benzoquinone derivatives can influence the concentration of these intermediates. researchgate.net The ability of this compound to participate in these varied redox processes makes it a versatile component in developing aminations that operate through such unconventional pathways.

The regioselectivity of allylic functionalization is a critical consideration, especially in substrates possessing multiple reactive sites. Catalytic systems using this compound have demonstrated excellent control over regioselectivity in allylic amination reactions. researchgate.net For terminal alkenes, these methods strongly favor the formation of linear allylic amines over branched isomers, often with greater than 99:1 selectivity. researchgate.net This high degree of control is essential for the synthesis of well-defined products. While the searched literature confirms high regioselectivity in simpler systems, researchgate.net specific applications involving complex substrates with multiple distinct allylation sites are not explicitly detailed. However, the principles of high regiocontrol established with this compound suggest its potential utility in more complex synthetic challenges. researchgate.net

Development of Novel Allylic Amine Synthesis Methodologies

Photochemical Transformations and Cycloaddition Reactions

The photochemical reactivity of this compound opens avenues for complex molecular constructions, particularly through cycloaddition reactions. These transformations, initiated by light, allow for the formation of unique and often strained ring systems that are not readily accessible through traditional thermal methods. The reaction pathways and product distributions are highly dependent on the reaction conditions, including the presence or absence of a catalyst.

The [2+2] photocycloaddition of quinones, including this compound, with alkynes is a synthetically valuable transformation. rsc.org Recent studies have demonstrated that these reactions can be initiated simply by irradiating the reactants with blue light, obviating the need for a catalyst in many cases. rsc.orgnih.gov The uncatalyzed photoreaction between this compound and an alkyne can lead to two primary types of products: fused cyclobutenes or highly reactive para-quinone methides (p-QMs). rsc.orgresearchgate.net

The distribution between these products is influenced by the electronic properties of the quinone and the structure of the alkyne. rsc.org For instance, the uncatalyzed reaction of this compound with phenylacetylene (B144264) results in a concurrent formation of both product types. rsc.org The corresponding p-QM is formed in 40% yield, while the fused cyclobutene (B1205218) is isolated in 29% yield. rsc.org

While these reactions proceed efficiently without additives, catalysis can be employed to influence the reaction outcome. rsc.org Specifically, acid catalysis has been shown to accelerate the conversion of the labile p-QM intermediates that are formed during the photoreaction. rsc.org For example, while the formation of certain p-hydroxyaryl ketones from a p-QM and water can occur without a catalyst, the presence of an acid can increase the reaction yield from 27% to 51%. rsc.org This enhancement is attributed to a faster trapping of the photochemically generated intermediate. rsc.org

| Reaction | Reactants | Catalyst | Products | Yield (%) | Source |

| Uncatalyzed Photocycloaddition | This compound + Phenylacetylene | None | p-Quinone Methide (1d) | 40% | rsc.org |

| Fused Cyclobutene (2d) | 29% | rsc.org | |||

| Catalyzed Nucleophilic Addition | p-QM intermediate (1i) + Water | H⁺ (Acid) | p-Hydroxyaryl Ketone | 51% | rsc.org |

| Uncatalyzed Nucleophilic Addition | p-QM intermediate (1i) + Water | None | p-Hydroxyaryl Ketone | 27% | rsc.org |

The para-quinone methide (p-QM) intermediates generated from the photocycloaddition of this compound are electrophilic and susceptible to attack by various nucleophiles. rsc.org This reactivity provides a powerful strategy for product diversification, allowing for the synthesis of a wide range of functionalized aromatic compounds through cascade transformations. nih.govresearchgate.net

Experimental evidence confirms that the reactivity of these photochemically generated p-QMs is sufficient to engage in uncatalyzed reactions with nucleophiles. rsc.orgnih.gov The 1,6-conjugate addition of a nucleophile to the p-QM intermediate is a key step in these transformations. rsc.org For example, the addition of water, acting as a nucleophile, to a p-QM intermediate leads to the formation of p-hydroxyaryl ketones. rsc.org

The scope of this transformation can be expanded by employing different nucleophiles, leading to a variety of products. An example of a more complex cascade reaction involves the acid-catalyzed interaction of a p-QM with 1-naphthol. rsc.org This reaction proceeds through a 1,6-conjugate addition followed by an unexpected rearrangement involving a 1,2-phenyl shift and subsequent isomerization, ultimately yielding a complex rearranged aromatic compound in 27% yield. rsc.org The ability to trap the same photochemically generated intermediate with different nucleophiles underscores the synthetic utility of this method for creating diverse molecular architectures. rsc.orgresearchgate.net

| Photo-Generated Intermediate | Nucleophile | Catalyst | Product Type / Specific Product | Source |

| p-Quinone Methide (general) | Water | None or H⁺ | p-Hydroxyaryl Ketone | rsc.org |

| p-Quinone Methide (Z-1c) | 1-Naphthol | H⁺ (Acid) | Rearranged Aromatic Compound (5) | rsc.org |

Advanced Spectroscopic and Computational Investigations of 2,6 Dimethylbenzoquinone

Mechanistic Elucidation via UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions and assessing the stability of compounds like 2,6-dimethylbenzoquinone by tracking changes in their electronic absorption spectra. The absorption of UV or visible light corresponds to electronic transitions within the molecule, which are sensitive to changes in the chemical structure and environment. While detailed reaction monitoring studies specifically for this compound are not extensively documented in peer-reviewed literature, the principles can be illustrated by studies on structurally similar compounds, such as 2,6-dimethoxy-1,4-benzoquinone (B191094).

In reaction monitoring, changes in the concentration of reactants, intermediates, and products are followed by measuring the absorbance at specific wavelengths over time. For quinone compounds, reactions such as reduction, oxidation, or hydroxylation lead to significant changes in the chromophore, resulting in distinct spectral shifts.

For example, in a study of the related 2,6-dimethoxy-1,4-benzoquinone, its neutral aqueous solution displays characteristic absorption bands at 289 nm and 392 nm. researchgate.net During a reduction reaction, the intensities of these peaks decrease as the quinone is converted to its colorless quinol form. researchgate.net Conversely, re-oxidation restores the original spectrum. researchgate.net In alkaline conditions (pH > 12), the compound undergoes hydroxylation, leading to the formation of new derivatives. researchgate.net This transformation is marked by the appearance of a broad absorption band around 503 nm, causing the solution to turn red, and a corresponding decrease in the initial reactant peaks. researchgate.net Such data allows for the kinetic and mechanistic analysis of the transformation process.

Table 1: Illustrative UV-Vis Spectral Changes in a Related Quinone (2,6-dimethoxy-1,4-benzoquinone) During Chemical Transformations

| Condition | Observed Peaks (λmax) | Spectral Change | Implied Transformation |

|---|---|---|---|

| Neutral Aqueous Solution | 289 nm, 392 nm | Stable baseline spectrum | Initial state |

| Reduction (e.g., with NaBH₄) | 289 nm, 392 nm | Decrease in absorbance | Conversion to quinol |

| Alkaline Solution (pH > 12) | ~503 nm | Appearance of a new broad band | Hydroxylation |

This data is for the related compound 2,6-dimethoxy-1,4-benzoquinone and serves to illustrate the principles of UV-Vis reaction monitoring. researchgate.net

The stability of a this compound solution can be assessed by monitoring its UV-Vis spectrum over time under specific conditions (e.g., temperature, pH, light exposure). A stable solution will exhibit a constant spectrum, with no significant changes in the position (λmax) or intensity of its absorption peaks.

Degradation of the compound would be indicated by a decrease in the characteristic absorbance of this compound and potentially the emergence of new peaks corresponding to degradation products. For instance, the slow re-oxidation of the reduced form of 2,6-dimethoxy-1,4-benzoquinone back to the original quinone can be followed by the gradual reappearance of its signature peaks at 289 nm and 392 nm in aerated conditions. researchgate.net This type of spectroscopic analysis is fundamental for determining the shelf-life and optimal storage conditions for solutions of the compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It has been effectively applied to this compound to elucidate its reaction mechanisms with atmospheric radicals and its interaction with mineral surfaces.

DFT calculations have been performed to study the elimination mechanisms of this compound initiated by hydroxyl radicals (·OH), which are highly important oxidants in the atmosphere. nih.gov These theoretical studies explore the potential reaction pathways, including the cleavage of the quinone ring and subsequent reactions like O₂ addition. nih.gov The calculations help identify the most energetically favorable reaction channels, providing a molecular-level understanding of how the compound is degraded in the environment. The presence of a gaseous water molecule can also influence these pathways, for instance by playing a catalytic role in certain tautomerism steps. nih.gov

Based on the mechanisms explored with DFT, transition state theory can be used to calculate the rate coefficients for the reaction between this compound and ·OH radicals over a wide range of temperatures (e.g., 200–2000 K). nih.gov These calculated rates can be compared with experimental data where available. nih.gov

These rate coefficients are essential inputs for atmospheric transport models. By combining the rate coefficient with typical atmospheric concentrations of ·OH radicals, the atmospheric lifetime of this compound can be estimated. DFT studies have calculated the atmospheric lifetime of this compound to be approximately 12.0 to 12.9 hours at 298 K. nih.gov This lifetime suggests that the compound is susceptible to medium-range transport in the atmosphere before being degraded. nih.gov

Table 2: Calculated Atmospheric Lifetime of this compound

| Parameter | Value | Temperature | Significance |

|---|

DFT simulations are also used to investigate the adsorption of this compound onto the surfaces of metal oxide clusters, such as titanium dioxide (TiO₂), which is relevant for photocatalysis and the formation of organic aerosols. nih.gov Studies have shown that this compound can be effectively trapped by (TiO₂)n clusters (where n=1-6). researchgate.netnih.gov The calculations reveal that the molecule prefers to bind to the TiO₂ cluster through its oxygen atoms due to strong chemisorption. nih.gov The water environment has been found to play a negative role in this process, weakening the adsorption by increasing the adsorption energy. nih.gov This research is vital for understanding how quinones interact with particulate matter in the atmosphere and for designing photocatalytic degradation systems.

Assessment of Stability and Delocalization in Related Pentazole Systems

There are no available scientific studies or computational assessments that link this compound to the stability and delocalization of related pentazole systems. Research into these two distinct chemical areas appears to be separate.

X-ray Diffraction Analysis of this compound and Its Derivatives

While detailed crystallographic data for the parent this compound is not extensively published, analysis has been performed on its derivatives, providing insight into its coordination behavior. One such example is a chain complex formed with Molybdenum(II) trifluoroacetate, [Mo₂(O₂CCF₃)₄(2,6-Me-BQ)]n, where 2,6-Me-BQ is 2,6-dimethyl-p-benzoquinone. oup.com

In this derivative, the 2,6-dimethyl-p-benzoquinone molecule acts as an axial coordinating ligand, linking Mo₂(O₂CCF₃)₄ dimers to form a chain structure. The X-ray analysis reveals that two distinct types of Molybdenum dimer units exist within the chain. The axial coordination involves the carbonyl oxygens of the quinone. oup.com One notable feature in the crystal structure is that the carbonyl oxygen at the 4-position coordinates to the Molybdenum atom with a Mo-O5 distance of 2.568(6) Å. This axial coordination results in an elongation of the Mo-Mo bond distance to 2.117(1) Å. oup.com

| Parameter | Value |

|---|---|

| Selected Interatomic Distance (Mo-Mo) | 2.117(1) Å |

| Selected Interatomic Distance (Mo-O5) | 2.568(6) Å |

| Selected Interatomic Distance (Mo-O1) | 2.129(5) Å |

| Selected Interatomic Distance (Mo-O2) | 2.125(5) Å |

| Selected Interatomic Distance (Mo-O3) | 2.124(5) Å |

| Selected Interatomic Distance (Mo-O4) | 2.115(5) Å |

| Selected Angle (Mo'-Mo-O5) | 179.0(1)° |

| Selected Angle (Mo-O5-C5) | 140.6(5)° |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The symmetry of the molecule simplifies its spectra.

In ¹H NMR spectroscopy, the molecular symmetry means that the two methyl groups are chemically equivalent, as are the two vinyl protons on the quinone ring. This results in a simple spectrum typically consisting of two signals:

A singlet for the six protons of the two methyl groups (C1-CH₃ and C6-CH₃).

A singlet for the two vinyl protons (C3-H and C5-H). rsc.org

In ¹³C NMR spectroscopy, due to the molecule's symmetry, four distinct signals are expected:

A signal for the methyl carbons (C1-C H₃ and C6-C H₃).

A signal for the carbons bearing the methyl groups (C 1 and C 6).

A signal for the vinyl carbons (C 3 and C 5).

A signal for the carbonyl carbons (C 2 and C 4). nih.gov

| Nucleus | Environment | Expected Signal |

|---|---|---|

| ¹H | -CH₃ | Singlet (6H) |

| ¹H | =CH | Singlet (2H) |

| ¹³C | -CH₃ | 1 Signal |

| ¹³C | =C-CH₃ | 1 Signal |

| ¹³C | =CH | 1 Signal |

| ¹³C | C=O | 1 Signal |

Variable Temperature NMR Studies for Dynamic Behavior

Specific studies employing variable temperature NMR to investigate the dynamic behavior or conformational changes of this compound are not described in the surveyed scientific literature. Such studies are often used for molecules with significant conformational flexibility or restricted rotation, but there is no indication that this technique has been applied to analyze the dynamic properties of this compound.

Biochemical and Environmental Research on 2,6 Dimethylbenzoquinone

Enzyme Inhibition and Modulation Studies

Studies have delved into the effects of 2,6-Dimethylbenzoquinone on specific enzyme activities, revealing significant inhibitory properties and practical applications in spectrophotometric analysis.

This compound has been identified as an effective inhibitor of the Acetylcholinesterase (AChE) enzyme. researchgate.net AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. gjpb.denih.gov The inhibition of this enzyme is a key focus in the study of treatments for conditions like Alzheimer's disease. gjpb.de

In vitro studies have quantified the inhibitory potency of this compound against the AChE enzyme. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined to be 106 ± 0.9946 nM. researchgate.net The inhibition constant (KI), another measure of inhibitor potency, was found to be 54 ± 0.007 nM. researchgate.netresearchgate.net Among several benzoquinone derivatives tested, 2,6-dimethyl-1,4-benzoquinone demonstrated the most effective inhibitory properties, distinguished by having the lowest KI value. researchgate.netgjpb.de

| Inhibitor ID | Inhibitor | IC50 (nM) | KI (nM) | Inhibition Type |

|---|---|---|---|---|

| 1a | 1,4-benzoquinone (B44022) | 187 ± 0.9924 | 262 ± 0.016 | Competitive |

| 1b | 2,6-dichloro-1,4-benzoquinone | 48 ± 0.9899 | 102 ± 0.019 | Noncompetitive |

| 1c | 2,6-dimethyl-1,4-benzoquinone | 106 ± 0.9946 | 54 ± 0.007 | Competitive |

The mechanism by which this compound inhibits AChE has been identified as competitive. researchgate.netgjpb.degjpb.de Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the actual substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) of the reaction remains unchanged.

Research comparing this compound with other benzoquinone derivatives has highlighted the crucial role of the methyl groups in its inhibitory activity. researchgate.net The presence of methyl groups attached to the benzoquinone structure leads to a substantial inhibitory effect on the AChE enzyme. researchgate.net When compared to 1,4-benzoquinone (which lacks methyl groups) and 2,6-dichloro-1,4-benzoquinone, 2,6-dimethyl-1,4-benzoquinone emerged as the most effective inhibitor, as indicated by its low KI value. researchgate.netgjpb.de This suggests that the methyl groups are significant contributors to the compound's potent inhibition of acetylcholinesterase. gjpb.de

Beyond its role as an enzyme inhibitor, this compound has been utilized as an alternative enzymatic spectrophotometric indicator. asianpubs.org This application is particularly relevant for assessing the activity of cholinesterase enzymes. asianpubs.org The methodology involves a coupled enzyme reaction where acetylthiocholine (B1193921) is hydrolyzed by cholinesterase, producing thiocholine (B1204863). asianpubs.org This thiocholine then reacts with this compound, causing a measurable decrease in absorbance at a wavelength of 257 nm. asianpubs.org

This spectrophotometric method using this compound is effective for evaluating the impact of organophosphates on cholinesterase biomarkers. asianpubs.org Organophosphates are known to be potent, often irreversible, inhibitors of cholinesterase. asianpubs.orgnih.gov By measuring the decrease in cholinesterase activity in the presence of an organophosphate, such as parathion (B1678463) methyl, the extent of inhibition can be quantified. asianpubs.org This makes this compound a useful tool in environmental monitoring and toxicology to assess the exposure of organisms, like ducks, to organophosphate pesticides by analyzing their serum cholinesterase levels. asianpubs.org

Application as an Enzymatic Spectrophotometric Indicator

Environmental Degradation and Transformation Pathways

The environmental fate of this compound is a subject of research, particularly concerning its breakdown in aqueous environments. Studies have focused on its transformation through advanced chemical processes and its reactivity in specific electrochemical systems.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation by highly reactive hydroxyl radicals (•OH). The Fenton process, which involves the reaction of ferrous ions with hydrogen peroxide, is a prominent AOP used for the degradation of persistent organic pollutants.

While studies directly detailing the degradation of this compound as the starting compound are limited, its role as a key intermediate in the degradation of other compounds, such as 2,6-dimethylaniline, provides significant insight into its own degradation pathway. In the Fenton and electro-Fenton oxidation of 2,6-dimethylaniline, this compound is formed as an intermediate product before being further oxidized. acs.orgnih.gov

Following its formation as an intermediate, this compound undergoes further oxidation, leading to the cleavage of its aromatic ring. This process results in the formation of several smaller, non-aromatic molecules. The identified end-products of this degradation sequence are primarily short-chain organic acids. acs.orgnih.gov

Identified Degradation Products from 2,6-Dimethylaniline Oxidation (Proceeding via this compound)

| Compound Class | Specific Intermediate |

|---|---|

| Ring Compound | This compound |

| Ketone | 3-Hexanone |

| Carboxylic Acids | Maleic acid |

| Acetic acid | |

| Formic acid |

The proposed degradation pathway for this compound in AOPs like the Fenton process is initiated by the attack of hydroxyl radicals (•OH) on the quinone ring. Research on the parent compound, 1,4-benzoquinone, shows that this hydroxyl radical addition leads to the formation of hydroxylated intermediates, such as 2-hydroxy-1,4-benzoquinone, and semibenzoquinone radical anions. rsc.org This initial step is crucial as it destabilizes the aromatic system.

Following hydroxylation, the quinone ring is susceptible to opening. The subsequent cleavage of the ring structure leads to the formation of the various short-chain organic acids and other aliphatic compounds identified as the final degradation products. acs.orgnih.gov This complete breakdown of the aromatic structure into smaller, biodegradable acids represents the mineralization of the original pollutant.

The electrochemical behavior of this compound in the presence of carbon dioxide has been investigated, revealing a specific reactivity that has implications for CO2 capture and utilization technologies.

In non-aqueous electrolytes, this compound (DMQ) has been shown to react with carbon dioxide through an ECE-type mechanism. researchgate.net The ECE mechanism involves a sequence of steps:

E (Electron Transfer): The quinone molecule first undergoes an electrochemical reduction (gains an electron).

C (Chemical Reaction): The resulting reduced species then undergoes a chemical reaction with a substrate, in this case, carbon dioxide.

E (Electron Transfer): The product of the chemical reaction is then further reduced in a second electron transfer step.

This mechanism is distinct from a simple two-step electron transfer and indicates a direct chemical interaction between the electrochemically generated quinone intermediate and CO2. acs.orgresearchgate.net This reaction occurs at more positive potentials compared to other organic molecules like anthracene, highlighting the specific reactivity of quinones toward CO2 in these systems. researchgate.net

Studies involving a series of quinones, including this compound, have revealed a strong correlation between the nucleophilicity of the electrochemically generated quinone species and the rate of its subsequent reaction with carbon dioxide. researchgate.net Nucleophilicity refers to the ability of an electron-rich species (the nucleophile) to attack an electron-deficient species (the electrophile, in this case, the carbon atom in CO2).

Reactivity with Carbon Dioxide in Electrochemical Systems

Biological Activity Mechanisms Beyond Enzyme Inhibition

Beyond direct enzyme inhibition, this compound exerts its biological effects through complex mechanisms that can lead to significant cellular damage. These mechanisms primarily involve the generation of harmful reactive oxygen species and direct chemical reactions with essential biomolecules, leading to genetic damage.

Quinones, including this compound, are capable of undergoing a process known as redox cycling within a biological system. This process is a significant source of oxidative stress. The quinone (Q) can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, in a one-electron reduction to form a semiquinone radical (Q•⁻). This semiquinone radical can then readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) radical (O₂•⁻). This cycle can repeat, leading to the continuous production of superoxide radicals.

The superoxide radical is a primary reactive oxygen species (ROS) that can be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS generation can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids. Studies on related benzoquinones have demonstrated that this redox cycling and subsequent ROS production can induce DNA damage. For instance, research on 2,6-dimethoxy-1,4-benzoquinone (B191094) has shown it to be a direct-acting genotoxic chemical, causing DNA fragmentation. nih.govresearchgate.net The process of redox cycling is fundamental to the cytotoxic and genotoxic effects of many quinone-containing compounds. nih.gov

Table 1: Key Reactions in Redox Cycling of this compound

| Step | Reaction | Description |

| 1 | Q + e⁻ → Q•⁻ | One-electron reduction of the quinone (Q) to a semiquinone radical (Q•⁻) by cellular reductases. |

| 2 | Q•⁻ + O₂ → Q + O₂•⁻ | The semiquinone radical transfers an electron to molecular oxygen (O₂), regenerating the quinone and forming a superoxide radical (O₂•⁻). |

| 3 | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Dismutation of superoxide to hydrogen peroxide, which can be spontaneous or enzyme-catalyzed. |

| 4 | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | The Fenton reaction, where hydrogen peroxide reacts with ferrous ions to produce the highly reactive hydroxyl radical (•OH). |

Another critical mechanism of this compound's biological activity involves its ability to react with biomolecules, particularly the primary amine groups of lysine (B10760008) residues in proteins. While direct reaction of the benzoquinone with lysine can occur, a more significant pathway may involve its conversion to a quinone imine. This intermediate is highly electrophilic and can undergo a transimination reaction with the ε-amino group of lysine residues. acs.orgnih.gov

In this reaction, the primary amine of the lysine side chain displaces the imine group on the quinone imine, forming a new covalent bond. This effectively "embeds" a redox-active center into the protein. Histone proteins, which are crucial for packaging DNA into nucleosomes, are particularly rich in lysine residues. Therefore, they represent a significant target for such modifications. acs.orgnih.gov

The covalent attachment of a redox-active quinone moiety to histone proteins via transimination has profound implications for genetic stability. By embedding this redox center directly within the nucleosome, this compound localizes the source of ROS generation in close proximity to the DNA. acs.orgnih.gov This targeted generation of ROS can lead to a variety of DNA lesions, including single- and double-strand breaks and oxidative base damage, which are highly mutagenic.

This "embedding" of redox activity within the core of the chromatin structure represents a sophisticated mechanism of toxicity. The modification of lysine residues on the histone tails can also interfere with the epigenetic regulation of gene expression. Histone modifications, such as acetylation and methylation on specific lysine residues, are critical for controlling chromatin structure and gene accessibility. The adduction of a bulky, redox-active molecule can sterically hinder the enzymes that read, write, or erase these epigenetic marks, leading to dysregulation of gene expression. Furthermore, the persistent oxidative stress in the vicinity of the nucleosome can potentially affect its stability and dynamics, influencing processes like DNA replication and repair. acs.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2,6-dimethylbenzoquinone (DMBQ) in laboratory settings?

DMBQ can be synthesized via oxidative pathways. For example, the Fenton process (Fe²⁺/H₂O₂) oxidizes 2,6-dimethylaniline to intermediates, including DMBQ, under acidic conditions (pH 2). Optimal yields require 2 mM Fe²⁺ and 20 mM H₂O₂ over 3 hours, achieving ~70% efficiency. Intermediate identification involves GC-MS or HPLC to detect compounds like 2,6-dimethylphenol and short-chain acids .

Q. How should DMBQ be stored to maintain stability for experimental use?

DMBQ is sensitive to temperature and moisture. Store powdered DMBQ at -20°C for up to 2 years. Solutions in organic solvents (e.g., DMF, THF) should be kept at -80°C for 1 year. Ensure containers are airtight to prevent oxidation or humidity-induced degradation .

Q. What analytical techniques are suitable for characterizing DMBQ and its derivatives?

- Electrochemical analysis : Cyclic voltammetry in aqueous buffers reveals redox potentials, particularly when DMBQ is bound to cysteine derivatives, showing shifts in reduction peaks .

- Crystallography : X-ray diffraction confirms molecular structure; DMBQ derivatives crystallize in orthorhombic systems with specific lattice parameters (e.g., Acta Cryst. C 2005) .

- Chromatography : HPLC with UV detection (λ = 254 nm) is effective for purity assessment, especially when sourced as ≥99% pure reagents .

Advanced Research Questions

Q. How does DMBQ function as a dual-purpose reagent in Pd(II)/sulfoxide catalytic systems?

In Pd-catalyzed allylic amination or oxidative Heck reactions, DMBQ acts as both an oxidant and a stabilizer. It maintains the Pd(II)/Pd(0)/Pd(II) catalytic cycle, enabling high regioselectivity (>20:1) and stereoselectivity (E/Z ratios). For example, in allylic C–H alkylation, DMBQ prevents side reactions with sterically hindered intermediates, outperforming other quinones like duroquinone .

Q. What challenges arise when reconciling conflicting data on DMBQ’s redox behavior in different solvent systems?

Discrepancies in redox potentials (e.g., aqueous vs. organic solvents) stem from solvation effects and binding interactions. For instance, DMBQ’s electrochemical response shifts when complexed with N-acetyl-L-cysteine methyl ester, altering its reduction potential by ~150 mV. Researchers must calibrate systems using internal standards (e.g., ferrocene/ferrocenium) and report solvent-specific conditions .

Q. What mechanistic insights explain DMBQ’s role in asymmetric allylic substitution reactions?

DMBQ facilitates enantioselective coupling by oxidizing Pd(0) to Pd(II), regenerating the catalytic cycle. In chiral phosphate/amine co-catalyzed systems, DMBQ’s electron-withdrawing methyl groups enhance π-allyl-Pd intermediate stability, achieving ee values >90% for α-substituted aldehydes. Kinetic studies suggest a rate-determining oxidative addition step .

Q. How does DMBQ influence electron transport in photosynthetic models?

DMBQ acts as a lipophilic Photosystem II acceptor in vitro. High salt concentrations (≥1 M citrate/phosphate) amplify electron transport rates 3–5-fold via Hofmeister effects, stabilizing charge-separated states. This property is critical for studying artificial photosynthetic systems .

Q. What degradation pathways and intermediates are observed in environmental remediation studies using DMBQ?

Advanced oxidation processes (AOPs) degrade DMBQ into 3-hexanone, maleic acid, and oxalic acid. Pathway elucidation involves LC-MS/MS to track intermediates. Contradictions in degradation efficiency (e.g., pH-dependent Fe²⁺ activity) require controlled variable testing, such as quenching H₂O₂ residuals before analysis .

Methodological Notes for Data Interpretation

- Contradiction Management : When comparing catalytic efficiencies across studies, normalize reaction conditions (e.g., oxidant equivalents, solvent polarity). For example, DMF enhances Pd(II)/sulfoxide activity, while THF suppresses it .

- Error Sources : In electrochemical assays, trace moisture or oxygen can skew DMBQ’s redox behavior. Use glovebox techniques for anaerobic experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.